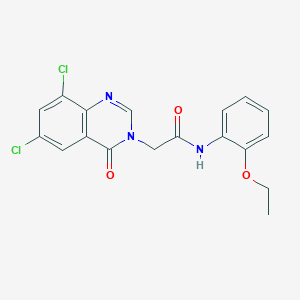
methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate is a synthetic organic compound with a complex structure It belongs to the class of steroids and is characterized by the presence of multiple double bonds and keto groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of Grignard reagents to introduce the necessary functional groups . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .
化学反应分析
Types of Reactions
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce keto groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
科学研究应用
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .
相似化合物的比较
Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate can be compared with other similar steroidal compounds, such as:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Testosterone: An androgenic steroid involved in male reproductive functions.
Estradiol: An estrogenic steroid involved in female reproductive functions.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
75083-45-3 |
|---|---|
分子式 |
C22H26O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
methyl (2Z)-2-(10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene)acetate |
InChI |
InChI=1S/C22H26O4/c1-21-9-8-15(23)10-13(21)4-6-16-17-7-5-14(11-19(25)26-3)22(17,2)12-18(24)20(16)21/h8-11,16-17,20H,4-7,12H2,1-3H3/b14-11- |
InChI 键 |
ZRBBCVQLZFVRCK-KAMYIIQDSA-N |
手性 SMILES |
CC1\2CC(=O)C3C(C1CC/C2=C/C(=O)OC)CCC4=CC(=O)C=CC34C |
规范 SMILES |
CC12CC(=O)C3C(C1CCC2=CC(=O)OC)CCC4=CC(=O)C=CC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)


acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)

![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)

![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)
